5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer . It is also a part of the nucleoside drug remdesivir used to treat broad-spectrum viral infections including SARS COVID-19 .
Synthesis Analysis
Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine either starting from triazine or pyrrole . A newly developed synthetic methodology utilizes simple building blocks such as pyrrole, chloramine, and formamidine acetate . Triazine was obtained in 55% overall yield in a two-vessel-operated process .Molecular Structure Analysis
Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing N–N bond with a bridgehead nitrogen . It is an active structural motif of other drugs such as avapritinib and remdesivir .Chemical Reactions Analysis
The reaction conditions were critical in preventing the particles during the work-up process . The major steps in the synthesis include N-amination of methyl pyrrole-2-carboxylate using a suitable aminating agent (NH2Cl) to introduce .Scientific Research Applications
-
Antiviral Drug Research
- Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets .
- It is the parent moiety of the antiviral drug remdesivir, which has been recognized against a wide array of RNA viruses (including SARS/MERS-CoV) and has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .
- The medication containing pyrrolo[2,1-f][1,2,4]triazine as an active moiety has been approved by the US FDA in May 2020 for the emergency treatment of people having severe symptoms of COVID-19 .
- Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .
-
Cancer Research
- Pyrrolo[2,1-f][1,2,4]triazine is an active structural motif of other drugs such as brivanib alaninate, an antitumorigenic drug approved by the US FDA in 2011 .
- It is also found in BMS-690514, and BMS-599626, EGFR inhibitors in clinical phase II .
- Different studies in the field of drug research have shown promising potential of pyrrolo[2,1-f][1,2,4]triazine derivatives and attracted considerable interest among medicinal chemists because of their versatility, with a wide range of biological activities .
-
Kinase Inhibition
- Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors .
- Kinase inhibition is one of the most successful approaches in targeted therapy .
- As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .
- Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs viz. avapritinib and remdesivir .
-
Inhibitors of Various Biological Targets
- Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown a wide range of biological activities .
- These include Eg5 inhibitor, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitor slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitor, IGF-1R and IR kinase inhibitor, pan-Aurora kinase inhibitor, EGFR and HER2 protein tyrosine dual inhibitor, and hedgehog (Hh) signaling pathway inhibitor .
-
Anti-Norovirus Activity
-
Inhibitors Targeting CYP1A1 Activity
-
Synthetic Strategies
- Pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized using various methods .
- The synthetic methods toward the title compound are classified into six distinct categories: 1) synthesis from pyrrole derivatives, 2) synthesis via bromohydrazone, 3) synthesis via formation of triazinium dicyanomethylide, 4) multistep synthesis, 5) transition metal mediated synthesis, and 6) rearrangement of pyrrolooxadiazines .
- A brief outline of all optimized schemes is provided with relevant examples .
-
Targeted Therapy in Cancer Treatment
- Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle to target kinases in cancer therapy .
- As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .
- Several kinase inhibitors contain one or more fused heterocycles as part of their structures .
-
Potent Inhibitors Targeting CYP1A1 Activity
-
Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazines
Safety And Hazards
Future Directions
The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . The recent advances made in the development of kinase inhibitors containing pyrrolo[2,1-f][1,2,4]triazine scaffold suggest promising future directions in this field.
properties
IUPAC Name |
5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEJRILORDMTIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610280 |
Source
|
Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine | |
CAS RN |
859205-88-2 |
Source
|
Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.